molecular formula C13H17ClN4O4 B7108916 N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide

N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide

Cat. No.: B7108916
M. Wt: 328.75 g/mol
InChI Key: HJRIXZXPHCHPFP-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a hydroxymethyl group and a carboxamide group, along with a 2-chloro-4-nitrophenyl moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O4/c1-16-4-5-17(7-10(16)8-19)13(20)15-12-3-2-9(18(21)22)6-11(12)14/h2-3,6,10,19H,4-5,7-8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRIXZXPHCHPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CO)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the 2-chloro-4-nitrophenyl intermediate, which is then reacted with a piperazine derivative. The reaction conditions often include the use of solvents like acetonitrile or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the nitro group produces an amine .

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

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